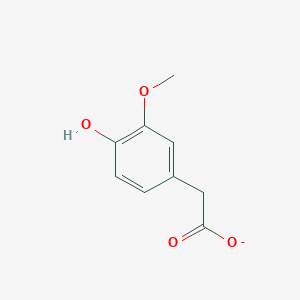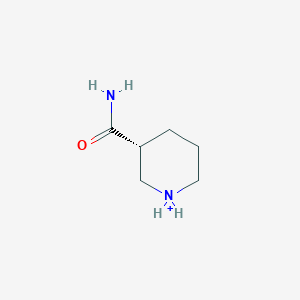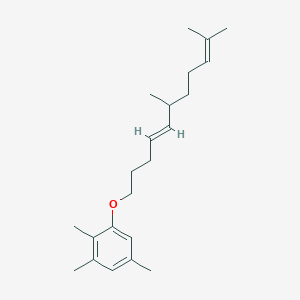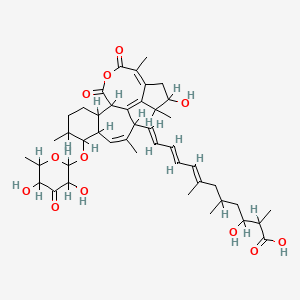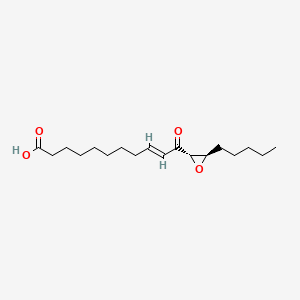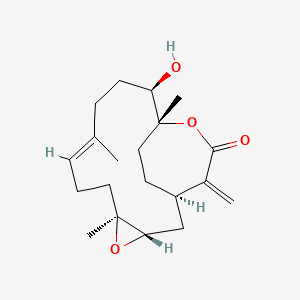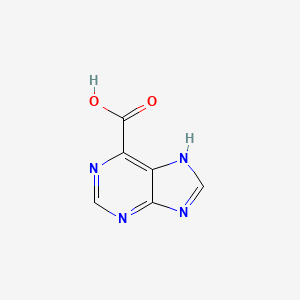
1H-プリン-6-カルボン酸
概要
説明
科学的研究の応用
1H-Purine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical marker.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive molecules.
作用機序
Target of Action
1H-Purine-6-carboxylic acid, like other purine derivatives, primarily targets various cancers . The compound interacts with specific receptor proteins, which play a crucial role in the progression of cancer .
Mode of Action
The interaction of 1H-Purine-6-carboxylic acid with its targets results in significant changes. The compound’s mode of action is primarily through the inhibition of these targeted receptor proteins . This inhibition disrupts the normal functioning of cancerous cells, thereby halting their growth and proliferation .
Biochemical Pathways
1H-Purine-6-carboxylic acid affects several biochemical pathways. The de novo biosynthesis of purine depends on six enzymes to catalyze the conversion of phosphoribosylpyrophosphate to inosine 5′-monophosphate . This process is crucial for the proper functioning of cancerous cells . The compound’s action on these pathways leads to downstream effects that inhibit the growth and proliferation of cancer cells .
Result of Action
The molecular and cellular effects of 1H-Purine-6-carboxylic acid’s action are significant. The compound’s interaction with its targets and its influence on biochemical pathways result in the inhibition of cancer cell growth and proliferation . This leads to a decrease in the progression of various cancers .
生化学分析
Biochemical Properties
1H-Purine-6-carboxylic acid is involved in several biochemical reactions. It interacts with enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase. HGPRT catalyzes the conversion of 1H-Purine-6-carboxylic acid to inosine monophosphate (IMP), a precursor for adenine and guanine nucleotides. Xanthine oxidase further oxidizes 1H-Purine-6-carboxylic acid to xanthine and then to uric acid, which is excreted from the body. These interactions highlight the compound’s role in nucleotide metabolism and its importance in maintaining cellular homeostasis .
Cellular Effects
1H-Purine-6-carboxylic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By influencing AMPK activity, 1H-Purine-6-carboxylic acid can impact processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. Additionally, it plays a role in the regulation of gene expression by acting as a substrate for enzymes involved in nucleotide synthesis and degradation .
Molecular Mechanism
The molecular mechanism of 1H-Purine-6-carboxylic acid involves its interactions with various biomolecules. It binds to enzymes such as HGPRT and xanthine oxidase, facilitating their catalytic activities. In the case of HGPRT, 1H-Purine-6-carboxylic acid is converted to IMP through a phosphoribosylation reaction. This conversion is crucial for the synthesis of adenine and guanine nucleotides. Additionally, the oxidation of 1H-Purine-6-carboxylic acid by xanthine oxidase generates reactive oxygen species (ROS), which can have both beneficial and detrimental effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Purine-6-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1H-Purine-6-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, especially in the presence of oxidative stress. Long-term exposure to 1H-Purine-6-carboxylic acid has been associated with changes in cellular function, including alterations in nucleotide metabolism and energy production .
Dosage Effects in Animal Models
The effects of 1H-Purine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to support normal cellular function and energy metabolism. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have identified threshold effects, where the beneficial effects of 1H-Purine-6-carboxylic acid are observed at lower concentrations, while adverse effects become prominent at higher concentrations .
Metabolic Pathways
1H-Purine-6-carboxylic acid is involved in several metabolic pathways. It is a key intermediate in the purine salvage pathway, where it is converted to IMP by HGPRT. This pathway is essential for the recycling of purines and the maintenance of nucleotide pools. Additionally, 1H-Purine-6-carboxylic acid is involved in the degradation pathway, where it is oxidized by xanthine oxidase to produce xanthine and uric acid. These metabolic pathways highlight the compound’s role in nucleotide metabolism and its importance in cellular homeostasis .
Transport and Distribution
The transport and distribution of 1H-Purine-6-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters, which facilitate its uptake and release. Once inside the cell, 1H-Purine-6-carboxylic acid can interact with various binding proteins, which influence its localization and accumulation. These interactions are crucial for the compound’s role in nucleotide metabolism and cellular function .
Subcellular Localization
1H-Purine-6-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. For instance, the compound can be directed to the mitochondria, where it participates in energy metabolism and nucleotide synthesis. Additionally, 1H-Purine-6-carboxylic acid can be found in the cytoplasm, where it interacts with enzymes involved in nucleotide metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Purine-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with formic acid can yield 1H-purine-6-carboxylic acid. Another method involves the oxidation of 6-hydroxypurine using oxidizing agents such as potassium permanganate.
Industrial Production Methods: In industrial settings, the production of 1H-purine-6-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions: 1H-Purine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form purine-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different purine derivatives.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological and chemical properties.
類似化合物との比較
Adenine: A purine derivative that is a key component of DNA and RNA.
Guanine: Another purine derivative found in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.
Uniqueness: 1H-Purine-6-carboxylic acid is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry. Its ability to inhibit nucleic acid synthesis also sets it apart from other purine derivatives, making it a valuable compound in medicinal research.
特性
IUPAC Name |
7H-purine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQXUBLKKQRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178326 | |
| Record name | 1H-Purine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-43-7 | |
| Record name | 9H-Purine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purine-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-6-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-purine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9H-PURINE-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SDM8E82XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



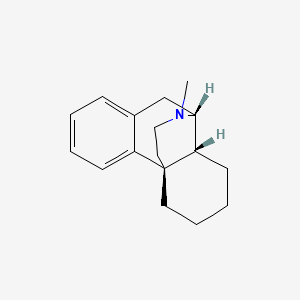
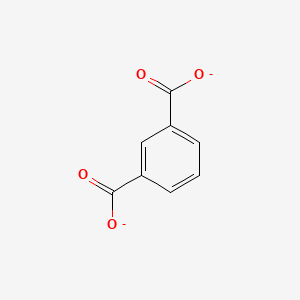
![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)

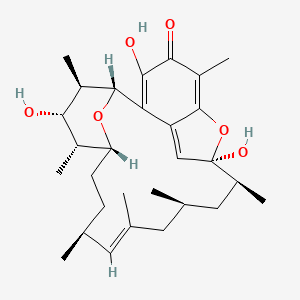
![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)
